(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
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Overview
Description
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a chemical compound that has shown promising results in scientific research. This compound is also known as BPTN and has been studied for its potential use in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of BPTN involves the inhibition of various enzymes and proteins. In cancer cells, BPTN inhibits the activity of various enzymes involved in cell growth and division, leading to the induction of apoptosis. In bacteria and fungi, BPTN inhibits the activity of enzymes involved in cell wall synthesis and protein synthesis, leading to cell death. In plants, BPTN inhibits the activity of enzymes involved in photosynthesis, leading to the inhibition of plant growth.
Biochemical and Physiological Effects:
BPTN has been shown to have various biochemical and physiological effects. In cancer cells, BPTN induces apoptosis and inhibits angiogenesis. In bacteria and fungi, BPTN inhibits cell wall synthesis and protein synthesis, leading to cell death. In plants, BPTN inhibits photosynthesis, leading to the inhibition of plant growth.
Advantages and Limitations for Lab Experiments
The advantages of using BPTN in lab experiments include its high potency, low toxicity, and broad-spectrum activity. However, the limitations of using BPTN in lab experiments include its high cost, limited availability, and potential environmental hazards.
Future Directions
There are several future directions for the study of BPTN. In medicine, further studies are needed to determine the efficacy of BPTN as an anticancer agent in vivo. In agriculture, further studies are needed to determine the potential use of BPTN as a herbicide and insecticide in field conditions. Additionally, further studies are needed to determine the potential environmental hazards of using BPTN in agriculture.
Synthesis Methods
The synthesis of BPTN involves the reaction between 3-bromobenzaldehyde, thiourea, and malononitrile in the presence of a base. The reaction proceeds through a multistep process, which results in the formation of BPTN. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
BPTN has been extensively studied for its potential use in various fields, including medicine and agriculture. In medicine, BPTN has shown promising results as an anticancer agent. Studies have shown that BPTN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPTN has also been shown to have antimicrobial properties and can be used as an antibacterial and antifungal agent.
In agriculture, BPTN has been studied for its potential use as a herbicide. Studies have shown that BPTN inhibits the growth of weeds by inhibiting photosynthesis. BPTN has also been shown to have insecticidal properties and can be used as an insecticide.
properties
IUPAC Name |
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2S/c21-18-11-5-9-16(12-18)19-14-24-20(23-19)17(13-22)10-4-8-15-6-2-1-3-7-15/h1-12,14H/b8-4+,17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBGCNORUDJJT-KCTVJHQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
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